Trimethyltetradecylammonium hydrogen sulfate
Overview
Description
Preparation Methods
Trimethyltetradecylammonium hydrogen sulfate can be synthesized through the reaction of tetradecyltrimethylammonium chloride with sulfuric acid. The reaction typically involves mixing the two reactants in a suitable solvent and allowing the reaction to proceed at a controlled temperature. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Trimethyltetradecylammonium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It can undergo substitution reactions where the hydrogen sulfate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Trimethyltetradecylammonium hydrogen sulfate is widely used in scientific research, including:
Chemistry: It is used as an ion-pairing reagent in chromatography to enhance the separation of analytes.
Biology: It is employed in the extraction and purification of biomolecules due to its surfactant properties.
Medicine: The compound is used in drug formulation and delivery systems.
Industry: It is utilized in the production of detergents, emulsifiers, and other surfactant-based products
Mechanism of Action
The mechanism of action of trimethyltetradecylammonium hydrogen sulfate involves its interaction with various molecular targets. As a cationic surfactant, it can disrupt cell membranes, leading to cell lysis. It also interacts with proteins and nucleic acids, affecting their structure and function. The compound’s surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic molecules .
Comparison with Similar Compounds
Trimethyltetradecylammonium hydrogen sulfate is similar to other cationic surfactants such as:
Cetyltrimethylammonium bromide (CTAB): Another cationic surfactant with similar properties but a longer alkyl chain.
Dodecyltrimethylammonium chloride (DTAC): A cationic surfactant with a shorter alkyl chain.
Hexadecyltrimethylammonium chloride (HTAC): Similar to CTAB but with a different counterion. This compound is unique due to its specific alkyl chain length and hydrogen sulfate counterion, which confer distinct properties and applications
Properties
IUPAC Name |
hydrogen sulfate;trimethyl(tetradecyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;1-5(2,3)4/h5-17H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWSTBIEJXJNJY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584988 | |
Record name | N,N,N-Trimethyltetradecan-1-aminium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104903-23-3 | |
Record name | N,N,N-Trimethyltetradecan-1-aminium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyltetradecylammonium hydrogen sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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